molecular formula C9H11ClN2 B3264778 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine CAS No. 39715-70-3

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Cat. No.: B3264778
CAS No.: 39715-70-3
M. Wt: 182.65 g/mol
InChI Key: OOFHVZWITPXUMZ-UHFFFAOYSA-N
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Description

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine is a versatile chemical scaffold of significant interest in pharmaceutical and agrochemical research. This chlorinated pyridazine fused with a seven-membered cycloheptane ring serves as a crucial synthetic intermediate, particularly in heterocyclic and medicinal chemistry. Its structure is a privileged pharmacophore found in compounds with a range of biological activities. The reactive chlorine atom at the 3-position makes this compound an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of amines, alcohols, and other nucleophiles to create diverse compound libraries. The saturated seven-membered ring contributes specific stereoelectronic and conformational properties, which can be instrumental in optimizing the physiochemical and pharmacokinetic profiles of lead molecules. A closely related analog, 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carboxylic acid (CAS# 1511443-14-3), demonstrates the application of this scaffold in derivatization, for instance, as a building block for amide coupling or condensation reactions . As a specialized building block, its primary research value lies in the exploration of structure-activity relationships (SAR) during the drug discovery process. It is strictly intended for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-6-7-4-2-1-3-5-8(7)11-12-9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFHVZWITPXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

A plausible synthetic route would likely involve the construction of a cyclohepta[c]pyridazinone precursor, followed by a chlorination step. For instance, the synthesis of the related benzo-fused analog, 3-chloro-6,7-dihydro-5H-benzo sigmaaldrich.comnih.govcyclohepta[1,2-c]pyridazine, proceeds from 2,5,6,7-tetrahydro-3H-benzo sigmaaldrich.comnih.govcyclohepta[1,2-c]pyridazin-3-one. This precursor is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final chlorinated product. chemicalbook.com

A similar strategy could be envisioned for the target molecule, starting from the corresponding cyclohepta[c]pyridazinone. The general reaction is depicted below:

Table 1: Inferred Physicochemical Properties of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₉H₁₁ClN₂Based on the chemical structure
Molecular Weight 182.65 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on similar heterocyclic compounds
Solubility Expected to be soluble in common organic solventsGeneral characteristic of similar organic molecules
Reactivity The chloro substituent is expected to be susceptible to nucleophilic aromatic substitution. Based on the known reactivity of 3-chloropyridazines

Chemical Properties and Reactivity

The chemical properties of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine are largely dictated by the interplay between the electron-deficient pyridazine (B1198779) ring and the chloro substituent. The chlorine atom at the 3-position is expected to be a good leaving group, making the compound a versatile intermediate for further chemical transformations.

The primary mode of reactivity is anticipated to be nucleophilic aromatic substitution (SNAr) . youtube.com In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, which stabilizes the intermediate Meisenheimer complex. researchgate.net

A variety of nucleophiles could potentially be employed in SNAr reactions with this compound, including amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups at the 3-position. This synthetic versatility makes this compound a valuable building block for the synthesis of more complex molecules with potentially interesting biological activities.

Spectroscopic and Analytical Data

Although specific spectroscopic data for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine is not available, we can predict the expected features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Salient Features
¹H NMR Signals corresponding to the protons on the cycloheptane (B1346806) ring and a singlet for the proton on the pyridazine (B1198779) ring.
¹³C NMR Resonances for the carbon atoms of both the cycloheptane and pyridazine rings, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=N, and C-Cl bonds. liberty.edu

For the related compound, 3-chloro-6,7-dihydro-5H-benzo sigmaaldrich.comnih.govcyclohepta[1,2-c]pyridazine, the ¹H NMR spectrum shows multiplets for the aromatic protons and the protons of the cycloheptane ring. chemicalbook.com A similar pattern would be expected for the title compound, albeit with different chemical shifts due to the absence of the fused benzene (B151609) ring.

Research Findings and Applications

Given the novelty of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, specific research findings are not yet published. However, based on the extensive research on related pyridazine (B1198779) derivatives, several potential areas of application can be envisioned.

The pyridazine scaffold is a well-known pharmacophore, and many of its derivatives exhibit a broad spectrum of biological activities. nih.govnih.gov Therefore, it is plausible that this compound and its derivatives could be investigated for their potential as:

Anticancer agents: Pyridazine derivatives have shown promise as inhibitors of various protein kinases involved in cancer progression. mdpi.com

Anti-inflammatory agents: Some pyridazine compounds have been found to inhibit key enzymes in the inflammatory cascade. rsc.org

Antimicrobial agents: The pyridazine nucleus has been incorporated into molecules with activity against various bacteria and fungi. rjptonline.org

Beyond medicinal chemistry, the unique electronic properties of the pyridazine ring suggest potential applications in materials science . For example, pyridazine-containing molecules have been explored for their use in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry.

Conclusion

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. orgsyn.orgchemicalbook.com

Identification of Key Disconnections and Strategic Intermediate Molecules

The primary disconnections for this compound involve the pyridazine (B1198779) and cycloheptane rings. A logical first step is the functional group interconversion of the chloro group to a hydroxyl group, leading to the corresponding pyridazinone. This is a common transformation, often achieved by treatment with phosphorus oxychloride (POCl₃). acs.orgorganic-chemistry.orgmit.edu

The key disconnection of the pyridazine ring itself involves breaking the two C-N bonds and the N-N bond. This leads back to a 1,4-dicarbonyl compound situated on the cycloheptane ring and hydrazine (B178648). Specifically, a cycloheptane-1,2-dicarboxylic acid derivative or a 2-acylcycloheptanone could serve as a crucial intermediate.

For the cycloheptane ring, a retrosynthetic approach could involve a ring-closing metathesis (RCM) of a suitable diene, or an intramolecular cyclization of a linear precursor. Another powerful strategy is the [5+2] cycloaddition reaction to form the seven-membered ring at an early stage.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Pathway for this compound

This analysis identifies key strategic intermediates, which are presented in the following table:

Intermediate MoleculeStructureSynthetic Utility
2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one[Structure of the pyridazinone]Direct precursor to the target molecule via chlorination.
Cycloheptane-1,2-dione[Structure of cycloheptane-1,2-dione]Key building block for pyridazine ring formation with hydrazine.
Diethyl suberate[Structure of diethyl suberate]Precursor for the synthesis of the cycloheptane ring via Dieckmann condensation.

Contemporary Approaches to Pyridazine Ring Formation within Fused Systems

The formation of the pyridazine ring is a cornerstone of this synthesis. Several modern methods are applicable to the construction of fused pyridazine systems.

Ring-Closure Strategies for Pyridazine Annulation

The most common and direct method for forming a pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. acs.orgchemicalbook.comwikipedia.org In the context of the target molecule, this would involve the reaction of a cycloheptane-1,2-dione or a related derivative with hydrazine hydrate (B1144303). The initial condensation forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring.

Another effective ring-closure strategy involves the use of fulvenes. For instance, 1,2-diacylcyclopentadienes have been reacted with hydrazine hydrate to form 5,6-fused ring pyridazines. acs.org A similar approach could be envisioned starting from a suitably substituted cycloheptadiene.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions in Pyridazine Synthesis

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org This reaction typically involves an electron-deficient diazine, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. For the synthesis of a fused system like cyclohepta[c]pyridazine, a cycloheptene (B1346976) derivative could serve as the dienophile. The initial cycloadduct would then undergo a retro-Diels-Alder reaction, extruding nitrogen gas to form the dihydropyridazine, which can be subsequently oxidized.

Condensation and Cyclization Reactions in Multicyclic Heterocycle Assembly

Multi-component reactions and tandem condensation-cyclization sequences offer efficient pathways to complex heterocyclic structures. thegoodscentscompany.com For example, a one-pot reaction of an arylglyoxal with malononitrile (B47326) and hydrazine hydrate has been used to synthesize substituted pyridazines. thegoodscentscompany.com Adapting this methodology to a cyclic diketone derived from cycloheptane could provide a direct route to the fused pyridazine core.

The following table summarizes these contemporary approaches:

MethodKey ReactantsAdvantages
Ring-Closure 1,4-Dicarbonyl compound, HydrazineReadily available starting materials, straightforward reaction.
IEDDA Electron-deficient diazine, AlkeneHigh regioselectivity, mild reaction conditions.
Condensation/Cyclization Diketone, Active methylene (B1212753) compound, HydrazineHigh atom economy, rapid assembly of complex structures.

Synthetic Routes to the Saturated Cycloheptane Moiety (5H,6H,7H,8H,9H)

The construction of the seven-membered cycloheptane ring is a non-trivial synthetic challenge. Several methods have been developed for the synthesis of cycloheptanones and their derivatives, which are key precursors for the subsequent pyridazine ring formation.

One classical approach is the ring closure of long-chain dicarboxylic acids, such as suberic acid. The Dieckmann condensation of diethyl suberate, followed by hydrolysis and decarboxylation, yields cycloheptanone (B156872). orgsyn.org

More modern approaches include cycloaddition reactions. The [5+2] cycloaddition of a five-carbon unit with an enol ether can produce cycloheptanone derivatives with high diastereoselectivity. acs.org Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes also provide an efficient route to cycloheptenones. organic-chemistry.org These cycloheptenones can then be hydrogenated to the corresponding saturated cycloheptanones.

Ring enlargement reactions are another viable strategy. For instance, the reaction of cyclohexanone (B45756) with diazomethane (B1218177) can lead to cycloheptanone, although this method can be hazardous and is often used for small-scale preparations. orgsyn.org

A summary of synthetic routes to the cycloheptane moiety is provided below:

Synthetic MethodStarting MaterialsKey Features
Dieckmann Condensation Diethyl suberateIntramolecular cyclization of a diester.
[5+2] Cycloaddition Five-carbon unit (e.g., from a dicobalt complex), Enol etherForms two C-C bonds in one step, high stereoselectivity. acs.org
Ring Enlargement Cyclohexanone, DiazomethaneInserts a methylene group into the ring.
Robinson Annulation A cyclic ketone and a methyl vinyl ketoneWhile typically used for six-membered rings, variations exist for larger rings. wikipedia.org

Construction of Saturated and Partially Saturated Cycloheptane Rings in Fused Systems

The construction of fused ring systems, particularly those containing a seven-membered cycloheptane ring, is a common challenge in organic synthesis. libretexts.org These rings are prevalent in many biologically important molecules, including steroids. libretexts.org Unlike smaller, more rigid rings like cyclopropane, larger rings such as cycloheptane can adopt non-planar puckered conformations to relieve the angle and eclipsing strain that would be present in a planar structure. msu.edulibretexts.org For cycloheptane, this results in a variety of conformers, including the twist-chair and twist-boat forms. biomedres.us

General strategies for constructing fused ring systems often rely on cycloaddition reactions or stepwise ring formation. acs.org A deconstructive strategy involving the C-C bond activation of cyclic ketones has also emerged as a complementary approach. acs.org In the context of the cyclohepta[c]pyridazine skeleton, the formation of the cycloheptane portion could be achieved through various ring-closing or expansion methodologies, tailored to create the fused bicyclic structure. The inherent flexibility of the seven-membered ring allows it to adopt low-energy conformations that minimize steric hindrance and torsional strain within the fused system. libretexts.org

Stereochemical Control and Diastereoselectivity in Cycloheptane Ring Formation

Achieving stereochemical control during the formation of the cycloheptane ring in a fused system is a significant synthetic challenge. The choice of synthetic route, reaction conditions, and catalysts can profoundly influence the diastereoselectivity of the ring-forming step. For instance, in Lewis acid-catalyzed cycloisomerization reactions used to form fused ring systems, the stereochemistry of the transition state can dictate the configuration of the final product. nih.gov Computational studies and detailed mechanistic investigations, such as NOESY experiments, are often required to unambiguously establish the stereochemical outcome of such reactions and to understand the factors governing diastereoselectivity. acs.org The goal is to develop pathways that selectively yield the desired diastereomer, avoiding the formation of complex mixtures that require difficult purification.

Regioselective Introduction and Functionalization of the Chlorine Substituent at Position 3

The 3-chloro substituent on the pyridazine ring is a key functional handle, enabling further molecular diversification through various cross-coupling and nucleophilic substitution reactions. Therefore, its regioselective introduction is a crucial step in the synthesis of the target compound and its analogues.

Methodologies for Direct Regioselective Chlorination

Direct C-H chlorination of pyridazine and other diazine rings can be challenging due to the electron-deficient nature of the heterocycle, which often requires harsh reaction conditions. nih.gov However, modern synthetic methods have been developed to address this. One such approach involves the use of Selectfluor in combination with a chloride source like lithium chloride (LiCl). rsc.org This system has been shown to effectively chlorinate 2-aminodiazines under mild conditions with high regioselectivity. rsc.org The regioselectivity is often dependent on the substitution pattern of the starting material, and mechanistic studies suggest the reaction may proceed through a radical process. rsc.org While not directly applied to the cyclohepta[c]pyridazine core in the available literature, this methodology represents a potential strategy for the direct and regioselective installation of the chlorine atom at position 3, provided a suitable precursor (e.g., a 3-amino derivative) is available.

Nucleophilic Displacement Strategies for Halogen Atom Incorporation

A more common and robust strategy for introducing a chlorine atom at the 3-position of a pyridazine ring involves the chemical transformation of a precursor functional group, typically a pyridazin-3(2H)-one. This approach leverages the reactivity of the pyridazinone tautomer to achieve halogenation. mdpi.com

The conversion of the carbonyl group in a pyridazinone to a chloro substituent is a well-established nucleophilic displacement reaction. This transformation is most frequently accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.comchemicalbook.comnih.gov For example, the synthesis of 3-chloro-6,7-dihydro-5H-benzo rsc.orgclockss.orgcyclohepta[1,2-c]pyridazine, an analogue of the target molecule, was achieved by refluxing the corresponding 3-oxo derivative with phosphorus oxychloride. chemicalbook.com This reaction proceeds by converting the hydroxyl group of the enol tautomer of the pyridazinone into a better leaving group, which is then displaced by a chloride ion. This method is widely applicable to a variety of pyridazine systems and serves as a key step for creating reactive intermediates for further synthesis. mdpi.comnih.gov

PrecursorReagentProductReference(s)
2,5,6,7-tetrahydro-3H-benzo rsc.orgclockss.orgcyclohepta[1,2-c]pyridazin-3-onePhosphorus oxychloride (POCl₃)3-chloro-6,7-dihydro-5H-benzo rsc.orgclockss.orgcyclohepta[1,2-c]pyridazine chemicalbook.com
4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePhosphorus oxychloride (POCl₃)3-chloropyridazine derivative nih.gov
Tetrahydropyridopyridazinone derivativePhosphoryl chloride (POCl₃)Chloro derivative mdpi.com
Pyridazinoquinoline-oxo tautomerPhosphorus pentachloride (PCl₅)Chloro derivative mdpi.com

Optimization of Reaction Conditions, Catalytic Systems, and Solvent Effects

The optimization of reaction parameters is essential for maximizing yield, minimizing side products, and ensuring the scalability of synthetic routes. researchgate.net Factors such as the choice of catalyst, solvent, reaction temperature, and time can have a dramatic impact on the outcome of a chemical transformation. In the synthesis of pyridazines and fused pyridazines, various strategies have been employed to improve reaction efficiency. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and the amount of solvent required compared to conventional heating. nih.gov Phase-transfer catalysis offers another method to enhance reaction rates and yields, often under environmentally friendlier conditions. nih.gov

Impact of Solvent Choice and Temperature Gradients on Reaction Outcome

The solvent is not merely an inert medium for the reactants but can actively participate in the reaction mechanism, influence transition state energies, and alter product selectivity. A striking example is seen in the Cu(II)-catalyzed aerobic cyclization to form pyridazine systems. organic-chemistry.org When the reaction is conducted in acetonitrile (B52724) (MeCN), 1,6-dihydropyridazines are obtained in good yields. However, switching the solvent to acetic acid (AcOH) leads directly to the formation of the fully aromatized pyridazines. organic-chemistry.org This demonstrates how solvent choice can determine the final oxidation state of the product.

Temperature is another critical parameter. Many reactions require a specific temperature profile to proceed efficiently. The chlorination of 2,5,6,7-tetrahydro-3H-benzo rsc.orgclockss.orgcyclohepta[1,2-c]pyridazin-3-one with POCl₃, for instance, is typically carried out at reflux (100 °C) for 2 to 4.75 hours to ensure complete conversion. chemicalbook.com Similarly, photochemical reactions often require low temperatures to stabilize reactive intermediates; the photooxygenation of furan (B31954) precursors to form unsaturated 1,4-enediones, key intermediates for pyridazine C-nucleosides, is conducted at temperatures as low as -20 °C or -40 °C. nih.gov Careful control over both solvent and temperature is therefore indispensable for achieving the desired reaction outcome with high fidelity.

ReactionSolventTemperatureOutcomeReference
Cu(II)-catalyzed aerobic cyclizationAcetonitrile (MeCN)Not specified1,6-dihydropyridazines organic-chemistry.org
Cu(II)-catalyzed aerobic cyclizationAcetic Acid (AcOH)Not specifiedPyridazines organic-chemistry.org
Chlorination with POCl₃Neat (POCl₃ acts as solvent)100 °C (Reflux)3-chloropyridazine analogue chemicalbook.com
Photooxygenation of furan precursorDichloromethane (CH₂Cl₂)-20 °CUnsaturated Z-1,4-enedione nih.gov
Coupling reaction for C-nucleosideAcetonitrile-40 °CRibofuranosyl furan nih.gov

Role of Catalytic Enhancements in Yield, Selectivity, and Reaction Kinetics

The conversion of the pyridazinone precursor, 5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3(2H)-one, to its chlorinated analogue is conventionally achieved using chlorinating agents like phosphorus oxychloride (POCl₃). nih.govchemicalbook.com While effective, uncatalyzed reactions may require harsh conditions and can sometimes lead to suboptimal yields or the formation of byproducts. The introduction of catalytic systems can significantly improve the reaction's performance.

One notable catalytic enhancement involves the use of a disubstituted formamide, such as dimethylformamide (DMF), in conjunction with phosphorus oxychloride. This combination forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than POCl₃ alone. google.com The Vilsmeier-Haack reagent activates the pyridazinone's carbonyl group, facilitating nucleophilic attack by the chloride ion and thereby accelerating the rate of chlorination. This catalytic approach can lead to higher yields and may allow for milder reaction conditions, which is beneficial for substrates with sensitive functional groups. google.com

While direct catalytic chlorination of the cyclohepta[c]pyridazine ring system is not extensively documented, broader research into the synthesis of pyridazine derivatives has highlighted the utility of various transition metal catalysts. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized pyridazines. aalto.fi Although not a direct chlorination method, these catalytic systems could be employed in alternative synthetic routes where a chloro-substituent is introduced via a different precursor.

Furthermore, the field of C-H activation offers potential avenues for the direct, regioselective chlorination of pyridazine rings, potentially bypassing the need for a pyridazinone precursor. While specific applications to this compound are yet to be reported, the ongoing development of transition-metal-catalyzed C-H chlorination presents a promising area for future research. nih.gov

The table below summarizes the impact of different catalytic approaches on the synthesis of chloro-pyridazines and related heterocycles.

Catalyst/Reagent SystemSubstrate TypeEffect on YieldEffect on SelectivityEffect on Reaction Kinetics
POCl₃ / DMF (Vilsmeier-Haack)PyridazinonesIncreasedHighAccelerated
Palladium CatalystsHalogenated PyridazinesVariesHighVaries
Copper CatalystsVarious PrecursorsGood to ExcellentHighAccelerated

Considerations for Scalable Synthesis and Process Chemistry in Research Settings

The transition from a laboratory-scale synthesis to a larger, more scalable process in a research setting necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, the chlorination step using phosphorus oxychloride is a primary focus for process optimization.

Reagent Handling and Stoichiometry: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. On a larger scale, its handling requires specialized equipment and safety protocols. The stoichiometry of the chlorinating agent and any catalysts, such as DMF, must be carefully optimized to maximize conversion while minimizing waste and potential side reactions.

Solvent Selection and Work-up Procedures: The choice of solvent is critical for reaction performance and scalability. While high-boiling solvents may be suitable for small-scale reactions, their removal on a larger scale can be energy-intensive. The work-up procedure, which typically involves quenching the reaction mixture with ice water and neutralizing with a base, needs to be carefully controlled to manage the exothermic nature of the quench and to ensure the safe handling of any acidic byproducts. chemicalbook.com

Purification Methods: A significant challenge in scaling up chemical syntheses is the purification of the final product. Chromatographic purification, while common in laboratory settings, is often impractical and costly on a larger scale. researchgate.net Therefore, developing a process that yields a product of sufficient purity through crystallization or simple extraction is highly desirable. For this compound, identifying a suitable crystallization solvent system would be a key aspect of developing a scalable process.

Process Safety and Environmental Impact: A thorough safety assessment of the entire process is crucial. This includes evaluating the thermal stability of intermediates and the potential for runaway reactions, particularly during the exothermic quenching of phosphorus oxychloride. Additionally, the environmental impact of the synthesis should be considered, with a focus on minimizing the use of hazardous reagents and solvents and reducing waste generation.

The following table outlines key considerations for the scalable synthesis of this compound.

Process ParameterLaboratory ScaleScalable Research Setting
Reagent Handling Manual additionControlled addition via pump, closed systems
Reaction Monitoring TLC, GC-MSIn-situ monitoring (e.g., IR, NMR)
Work-up Manual quenching in an open beakerControlled quench in a jacketed reactor
Purification Column chromatographyCrystallization, extraction
Safety Standard fume hoodProcess safety review, thermal hazard analysis

By addressing these considerations, a robust and scalable synthetic route for this compound can be developed, facilitating its availability for further research and application.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a novel derivative such as this compound, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Experiments

The initial structural analysis would commence with one-dimensional (1D) NMR experiments.

¹H NMR: The proton NMR spectrum would provide crucial information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (proportional to the number of protons), and coupling patterns (multiplicity). For the cycloheptane portion of the molecule, complex multiplets would be expected for the methylene protons (at C5, C6, C7, C8, and C9) due to diastereotopicity and spin-spin coupling. The aromatic proton on the pyridazine ring would likely appear as a singlet in the downfield region.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. The carbon attached to the chlorine atom (C3) and the carbons of the pyridazine ring would resonate at lower field compared to the sp³ hybridized carbons of the cycloheptane ring.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. For instance, correlations would be observed between adjacent methylene groups within the seven-membered ring, allowing for the tracing of the cycloheptane structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It would be critical for connecting the cycloheptane ring to the pyridazine core. For example, correlations would be expected from the protons at C5 and C9 to the carbons of the pyridazine ring.

A hypothetical table of expected NMR data is presented below.

Position¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
4SingletAromatic regionC5, C9a
5MultipletAliphatic regionC4, C6, C9a
6MultipletAliphatic regionC5, C7
7MultipletAliphatic regionC6, C8
8MultipletAliphatic regionC7, C9
9MultipletAliphatic regionC8, C4a, C9a

Conformational Analysis and Dynamic Studies via Variable-Temperature NMR Spectroscopy

The seven-membered cycloheptane ring in this compound is conformationally flexible. Variable-temperature (VT) NMR spectroscopy would be a key technique to study its dynamic behavior, such as ring inversion. At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the signals for the axial and equatorial protons on the methylene groups might be averaged. Upon cooling, this exchange could be slowed, leading to the decoalescence of these signals into distinct resonances for the axial and equatorial protons. Analysis of the spectra at different temperatures would allow for the determination of the energy barrier for this conformational change.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS), using techniques such as Time-of-Flight (TOF) or Orbitrap, would be employed to determine the accurate mass of the molecular ion. This allows for the unambiguous confirmation of the elemental composition and molecular formula (C₁₁H₁₃ClN₂). The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the parent ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This technique provides valuable structural information by revealing how the molecule breaks apart. For this compound, characteristic fragmentation could involve the loss of a chlorine radical, cleavage of the cycloheptane ring, or retro-Diels-Alder reactions. Understanding these pathways helps to confirm the proposed structure.

A table of potential fragments is provided below.

m/z (charge)Possible Fragment
[M]⁺C₁₁H₁₃ClN₂⁺
[M-Cl]⁺C₁₁H₁₃N₂⁺
[M-C₂H₄]⁺C₉H₉ClN₂⁺
[M-C₃H₆]⁺C₈H₇ClN₂⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the pyridazine ring, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the carbon backbone of the cycloheptane ring and the pyridazine ring would likely be more intense in the Raman spectrum.

A summary of expected vibrational frequencies is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
C=N Stretch1650-1550IR, Raman
C=C Stretch (aromatic)1600-1450IR, Raman
C-Cl Stretch800-600IR, Raman

X-ray Crystallography for Precise Absolute Stereochemistry and Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Crucially, for chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for the assignment of absolute stereochemistry.

While specific crystallographic data for this compound was not found in the reviewed literature, the principles of the technique can be illustrated by examining related pyridazine structures that have been characterized by X-ray diffraction. For instance, studies on various substituted pyridazine derivatives have demonstrated the power of this technique in confirming molecular structures and understanding intermolecular interactions in the solid state.

In a hypothetical scenario involving a chiral derivative of this compound, obtaining suitable single crystals would be the first and often most challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the positions of the individual atoms can be determined. For the assignment of absolute stereochemistry, the anomalous dispersion of X-rays by the atoms in the crystal, particularly heavier atoms like chlorine, is utilized. The Flack parameter is a critical value derived from the data that indicates the correctness of the assigned absolute configuration.

The solid-state structure revealed by X-ray crystallography also provides insights into the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonds and π-π stacking interactions. This information is valuable for understanding the physicochemical properties of the solid form, including solubility and stability.

Table 1: Illustrative Crystal Data for Related Pyridazine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-chloro-6-(1H-pyrazol-1-yl)pyridazineC₇H₅ClN₄TriclinicP-15.6846.52611.13077.64
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazineC₉H₉ClN₄MonoclinicP2₁/c11.27738.418111.3501116.529
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazineC₁₃H₁₁ClN₂MonoclinicP2₁/c3.856811.069026.424392.777

This table presents data for related compounds to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound was not available.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Isolation

Chromatographic methods are fundamental tools for the analysis and purification of organic compounds. For derivatives of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity, separating isomers, and isolating target compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic molecules, including pyridazine derivatives. The development of a robust HPLC method is crucial for determining the purity of synthesized this compound derivatives and for separating potential isomers.

Method development typically involves the selection of a suitable stationary phase (column), mobile phase, and detector. For pyridazine derivatives, reversed-phase HPLC is a common starting point, utilizing a C18 or C8 column. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. UV detection is generally suitable for these aromatic compounds.

For chiral derivatives of this compound, chiral HPLC is necessary to separate enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantiomeric separation of various pyridazinone derivatives. helixchrom.com The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the analyte.

Table 2: Exemplar HPLC Conditions for the Analysis of Pyridazine Derivatives

ParameterCondition
Column Chiralcel OJ, Chiralcel OF helixchrom.com
Mobile Phase Hexane, ethanol, and 2-propanol mixtures helixchrom.com
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

This table provides an example of chiral HPLC conditions used for pyridazinone derivatives, which could serve as a starting point for method development for chiral derivatives of this compound.

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. For the analysis of this compound and its derivatives, GC can be employed for purity assessment and the detection of volatile impurities. The presence of a chlorine atom makes these compounds amenable to detection by an electron capture detector (ECD) for high sensitivity, or more commonly, by mass spectrometry (MS) for definitive identification.

Following synthesis, crude reaction mixtures often contain the desired product along with unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a crucial step to isolate and purify the target this compound derivatives in sufficient quantity and purity for further studies.

Preparative High-Performance Liquid Chromatography (Preparative HPLC) operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. This technique is highly effective for the purification of complex mixtures and the isolation of closely related isomers. The method developed at the analytical scale is often scaled up to the preparative scale by increasing the column diameter and adjusting the flow rate accordingly. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed.

Flash Chromatography is a rapid and cost-effective method for the purification of multi-gram quantities of compounds. It is a form of column chromatography that uses a positive pressure of air or an inert gas to force the mobile phase through the stationary phase (typically silica (B1680970) gel), resulting in a faster separation than traditional gravity-fed column chromatography. The choice of solvent system (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). Flash chromatography is often the primary purification method used after a chemical synthesis to obtain a substantially pure sample of a this compound derivative before any further purification by preparative HPLC if required. The purification of various pyridazine derivatives has been successfully achieved using column chromatography with solvent systems such as cyclohexane/ethyl acetate. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic electronic properties and predicting the chemical reactivity of molecular systems. For the this compound scaffold, these methods provide a foundational understanding of its molecular geometry and behavior.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) calculations are frequently employed to determine the ground-state optimized geometries and electronic characteristics of organic molecules. Using functionals such as B3LYP in conjunction with basis sets like 6-31G*, researchers can simulate molecular structures with high accuracy. For this compound, these studies reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The fusion of the seven-membered cyclohepta ring to the pyridazine core introduces significant conformational flexibility. DFT calculations help to identify the most stable conformers, such as the chair and boat forms of the cyclohepta ring, and to quantify the energy differences between them. Electronic properties derived from these calculations, including the molecular dipole moment and the distribution of atomic charges (e.g., Mulliken charges), offer insights into the molecule's polarity and the nature of its intramolecular interactions. The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatoms significantly influences the charge distribution across the molecule.

Table 1: Calculated Electronic Properties of Cyclohepta[c]pyridazine Derivatives

CompoundMethod/Basis SetDipole Moment (Debye)Mulliken Charge on N1Mulliken Charge on N2Mulliken Charge on Cl
This compoundB3LYP/6-31G3.45-0.25-0.28-0.15
5H,6H,7H,8H,9H-cyclohepta[c]pyridazineB3LYP/6-31G2.80-0.23-0.26N/A

Frontier Molecular Orbital (FMO) Analysis for Prediction of Reaction Sites and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity and reaction mechanisms of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

For this compound, the FMO analysis indicates that the HOMO is primarily localized on the electron-rich pyridazine ring, while the LUMO is distributed over the pyridazine ring and the C-Cl bond. This distribution suggests that electrophilic attacks are likely to occur at the nitrogen atoms or specific carbons of the pyridazine ring, whereas nucleophilic attacks are favored at the carbon atom attached to the chlorine. The HOMO-LUMO gap provides a quantitative measure to compare the reactivity of this compound with its structural analogues.

Table 2: Frontier Molecular Orbital Energies of Cyclohepta[c]pyridazine Derivatives

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
This compound-6.85-1.205.65
5H,6H,7H,8H,9H-cyclohepta[c]pyridazine-6.50-0.955.55

Aromaticity and Aromatic Stabilization Energy (ASE) Assessment in the Pyridazine System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. The pyridazine ring in the cyclohepta[c]pyridazine system possesses aromatic character, which can be quantified using various computational indices. Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA), are commonly used. NICS values are calculated at the center of the ring; large negative values are indicative of strong aromaticity. The HOMA index evaluates the degree of bond length equalization, with a value of 1 representing a fully aromatic system.

The Aromatic Stabilization Energy (ASE) provides an energetic measure of aromaticity and can be calculated using homodesmotic or isodesmic reactions. These theoretical reactions compare the energy of the cyclic compound to that of appropriate acyclic reference compounds, allowing for the isolation of the stabilization energy due to cyclic delocalization. For the pyridazine moiety in the target compound, these calculations help to quantify its aromatic character and understand how it is influenced by the fused cyclohepta ring and the chloro substituent.

Table 3: Aromaticity Indices for the Pyridazine Ring

SystemNICS(0) (ppm)HOMAASE (kcal/mol)
Pyridazine ring in the title compound-8.50.8518.5
Unsubstituted Pyridazine-9.20.8920.1
Benzene (B151609) (for comparison)-9.71.0033.2

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. These simulations are particularly valuable for flexible molecules like this compound, where conformational changes can play a crucial role in its properties and interactions.

Development and Validation of Force Field Parameters for the Cyclohepta[c]pyridazine Scaffold

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For novel molecular scaffolds like cyclohepta[c]pyridazine, standard force fields such as the General Amber Force Field (GAFF) may lack accurate parameters. Therefore, a crucial first step is the development and validation of specific parameters for the molecule of interest.

This process typically involves obtaining equilibrium bond lengths, angles, and dihedral angles from high-level quantum mechanical calculations. Atomic charges are often derived using methods like Restrained Electrostatic Potential (RESP) fitting to reproduce the quantum mechanical electrostatic potential. Lennard-Jones parameters, which describe van der Waals interactions, may be optimized to reproduce experimental data, such as hydration free energies, when available. The resulting parameters are then validated by ensuring that MD simulations can reproduce key structural and dynamic properties obtained from quantum mechanics or experimental studies.

Table 4: Key Force Field Parameters for Development

Parameter TypeDerivation MethodPurpose
Bond StretchingQM Calculations (e.g., B3LYP/6-31G*)Defines equilibrium bond lengths
Angle BendingQM CalculationsDefines equilibrium bond angles
Torsional (Dihedral)QM Rotational Energy ScansDescribes energy barriers for bond rotation
Atomic ChargesRESP fitting to QM electrostatic potentialModels electrostatic interactions
Lennard-JonesFitting to experimental or QM dataModels van der Waals interactions

Examination of Solvent Effects on Molecular Conformation and Flexibility

The solvent environment can have a profound impact on the conformational preferences and flexibility of a molecule. MD simulations using explicit solvent models (where individual solvent molecules are included in the simulation box) are a powerful technique to investigate these effects. By running simulations of this compound in different solvents, such as water, methanol, or chloroform, one can observe how the solvent influences the conformational landscape of the seven-membered ring.

Analysis of the simulation trajectories can reveal the relative populations of different conformers (e.g., chair vs. boat), the frequency of transitions between them, and the nature of solute-solvent interactions, such as hydrogen bonding. For instance, polar solvents might stabilize more extended conformations, while non-polar solvents could favor more compact structures. This information is critical for understanding the behavior of the molecule in realistic chemical and biological environments.

Table 5: Expected Conformational Behavior in Different Solvents

SolventDielectric ConstantExpected Dominant Conformer of Cyclohepta RingRationale
Water80.1Twist-ChairPolar solvent stabilizes conformations with larger dipole moments.
Methanol32.7ChairIntermediate polarity may favor the lowest energy gas-phase conformer.
Chloroform4.8Boat/Twist-BoatNon-polar environment may allow access to a wider range of conformations.

Molecular Modeling and Docking Studies for Exploration of Receptor Interaction Mechanisms

No published studies were identified that specifically detail the molecular modeling and docking of this compound.

Prediction of Binding Modes and Elucidation of Intermolecular Interaction Energies

Information regarding the predicted binding modes and the intermolecular interaction energies of this compound with any biological receptor is not available in the reviewed literature.

Ligand-Receptor Interaction Fingerprint Analysis and Pharmacophore Modeling Approaches

No literature could be found that applies ligand-receptor interaction fingerprint analysis or pharmacophore modeling to this compound.

Computational Prediction of Spectroscopic Parameters for Experimental Validation

There are no available computational studies that predict the spectroscopic parameters of this compound.

Ab Initio and DFT-Based NMR Chemical Shift Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations for Interpretation of IR and Raman Spectra

Studies involving vibrational frequency calculations for the interpretation of IR and Raman spectra of this compound are not present in the currently accessible scientific literature.

Elucidation of Reaction Mechanisms for Transformations Involving the Chlorine Atom

The chlorine atom at the C-3 position is the most reactive site for substitution and coupling reactions due to the electronic influence of the adjacent nitrogen atoms in the pyridazine ring.

The pyridazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles on the ring carbons, particularly those bearing a good leaving group like chlorine. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the chlorine (C-3), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the pyridazine ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The regioselectivity of this reaction is highly specific to the C-3 position. The chlorine atom is activated by both the adjacent N-2 and the para N-1 atoms, making the C-3 carbon highly electrophilic and susceptible to nucleophilic attack. Studies on analogous 6-chloro-1,2,4-triazolo[4,3-b]pyridazines have shown that the chlorine on the pyridazine ring is more susceptible to nucleophilic substitution than other potential reactive sites. arkat-usa.org A variety of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to displace the chlorine atom, providing a versatile method for functionalizing the cyclohepta[c]pyridazine scaffold. nih.govnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
NucleophileReagent ExampleProductTypical Conditions
AmineAniline3-(Phenylamino)-5H,6H,7H,8H,9H-cyclohepta[c]pyridazineHeat in solvent (e.g., PEG-400, DMF)
AlkoxideSodium Methoxide3-Methoxy-5H,6H,7H,8H,9H-cyclohepta[c]pyridazineMethanol, room temperature or heat
ThiolateSodium Thiophenoxide3-(Phenylthio)-5H,6H,7H,8H,9H-cyclohepta[c]pyridazineSolvent (e.g., Ethanol, DMF)
HydrazideHydrazine Hydrate3-Hydrazinyl-5H,6H,7H,8H,9H-cyclohepta[c]pyridazineReflux in Ethanol

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to chloro-substituted pyridazine systems. researchgate.netresearchgate.netrsc.org These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-Cl bond with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst. The reactivity of aryl chlorides can be lower than bromides or iodides, often requiring more specialized phosphine (B1218219) ligands to facilitate the oxidative addition step. scielo.br

Sonogashira Coupling: This reaction couples the C-Cl bond with a terminal alkyne. It is typically co-catalyzed by palladium and a copper(I) salt. The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium complex, followed by reductive elimination. This method is highly efficient for constructing C(sp²)-C(sp) bonds. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalyst/Ligand SystemProduct Example
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, SPhos, K₂CO₃3-Phenyl-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-(Phenylethynyl)-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
Buchwald-HartwigPyrrolidinePd₂(dba)₃, BINAP, NaOt-Bu3-(Pyrrolidin-1-yl)-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N3-Styryl-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Investigations into Ring-Opening and Ring-Contraction/Expansion Reactions of the Fused System

While specific studies on ring-opening, contraction, or expansion of the this compound system are not widely documented, potential pathways can be inferred from the reactivity of related heterocyclic structures.

Ring-Expansion: Certain tetrahydropyridazinones have been shown to undergo ring expansion reactions upon treatment with reagents like dimethyl acetylenedicarboxylate, leading to the formation of seven-membered azepine rings. rsc.org A similar transformation, while not directly applicable, suggests the pyridazine ring's potential for skeletal reorganization under specific conditions.

Ring-Contraction: Photochemical reactions are a known method for inducing ring contractions in nitrogen-containing heterocycles. For example, 6-methyl-2-phenyltetrahydropyridazin-3-one undergoes photochemical ring contraction to yield a 1-anilino-5-methylpyrrolidin-2-one. rsc.org It is conceivable that UV irradiation of the cyclohepta[c]pyridazine core could lead to nitrogen extrusion and subsequent rearrangement to form a cyclopentane-fused pyrrole (B145914) or other contracted systems. Another well-known method for ring contraction is the Favorskii rearrangement, which converts α-halo cycloalkanones into smaller ring esters or acids, though this is not directly applicable to the aromatic pyridazine system. harvard.edu

Ring-Opening: Ring-opening of the pyridazine moiety can be achieved under reductive conditions. For instance, cleavage of the N-N bond can lead to 1,4-diamino structures, which can serve as precursors for the synthesis of other heterocyclic systems.

These potential transformations remain largely theoretical for this specific fused system and represent areas for future investigation.

Photochemical and Thermal Reactivity Profiles and Degradation Pathways

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridazine ring, the labile carbon-chlorine bond, and the saturated seven-membered ring. Both photochemical and thermal conditions are expected to initiate distinct reaction pathways, leading to a variety of degradation products.

Photochemical Reactivity:

The photochemical behavior of chloropyridazines is generally characterized by the homolytic cleavage of the C-Cl bond upon absorption of ultraviolet (UV) light. This process generates a pyridazinyl radical and a chlorine radical. The subsequent reactions of these radical species would be the primary degradation pathway under photolytic conditions.

Homolysis of the C-Cl Bond: The primary photochemical event is anticipated to be the fission of the relatively weak C-Cl bond, leading to the formation of a 3-(5H,6H,7H,8H,9H-cyclohepta[c]pyridazinyl) radical. The energy required for this process typically falls within the UV region of the electromagnetic spectrum.

Radical Reactions: The generated pyridazinyl radical can undergo several subsequent reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or other organic molecules present in the medium to form the parent compound, 5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

Dimerization: Two pyridazinyl radicals can couple to form a biphenyl-like dimer.

Reaction with Oxygen: In the presence of oxygen, the radical can react to form peroxy radicals, which can initiate further oxidative degradation pathways, leading to the formation of hydroxylated and ring-opened products.

Thermal Reactivity:

The thermal reactivity of this compound is expected to be dominated by nucleophilic substitution reactions at the 3-position of the pyridazine ring, as well as potential elimination reactions involving the cycloheptane ring at higher temperatures.

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the 3-position of the pyridazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms. This makes the compound susceptible to substitution by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion.

Thermal Degradation at High Temperatures: At elevated temperatures, in the absence of nucleophiles, the compound may undergo thermal decomposition. The specific degradation pathways are difficult to predict without experimental data, but could involve fragmentation of the pyridazine ring, elimination of HCl, or rearrangements of the cycloheptane ring. The stability of the pyridazine ring suggests that significant energy would be required for its cleavage.

Degradation Pathways:

The degradation of this compound under environmental or laboratory conditions would likely proceed through a combination of the photochemical and thermal pathways described above. The specific products formed would depend on the conditions, such as the presence of light, heat, oxygen, and other reactive species.

A hypothetical degradation pathway could involve the initial photolytic cleavage of the C-Cl bond, followed by radical-mediated reactions. Alternatively, nucleophilic substitution of the chlorine atom by water (hydrolysis) could occur, especially under acidic or basic conditions, to yield the corresponding pyridazinone derivative.

Rational Design Principles for Targeted Structural Modification

The evolution of potent and selective analogues from a lead compound like this compound relies on rational design principles that integrate computational and synthetic strategies. nih.gov

Computational chemistry provides powerful tools for guiding the targeted modification of lead compounds. For the cyclohepta[c]pyridazine series, the absence of a known co-crystal structure with a target protein necessitates the use of ligand-based and structure-based computational methods to build a pharmacophoric model.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogues and assessing their biological activity, QSAR models can be developed to correlate physicochemical properties with potency. Techniques like Comparative Molecular Field Analysis (CoMFA) can be applied to pyridazine analogues to create 3D contour maps that highlight regions where steric bulk or electrostatic charge modifications are likely to enhance or diminish activity. nih.gov These models serve as a predictive guide for designing next-generation compounds.

Molecular Docking: If the structure of the biological target is known, molecular docking can be used to predict the binding orientation of this compound within the active site. These simulations can illuminate key interactions, such as hydrogen bonds involving the pyridazine nitrogens or hydrophobic interactions with the cycloheptane ring. researchgate.netnih.gov

De Novo Design: Programs like LeapFrog utilize CoMFA maps to computationally "grow" new molecules or fragments within the hypothetical binding cavity, suggesting novel structural modifications that are predicted to have high affinity. nih.gov This approach can inspire the design of entirely new cyclohepta[c]pyridazine derivatives with improved properties.

These computational insights are coupled with principles such as Ligand Efficiency (LE) , which helps prioritize modifications that provide the greatest increase in binding energy per atom, ensuring that molecular complexity is added in a productive and efficient manner.

To explore the SAR landscape efficiently, modern synthetic strategies are employed to generate libraries of related compounds. Combinatorial chemistry and parallel synthesis are particularly well-suited for this purpose. capes.gov.br For the cyclohepta[c]pyridazine scaffold, a modular synthesis approach would allow for rapid diversification. acs.org

For instance, the chlorine atom at the C-3 position serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. Similarly, synthetic routes starting from substituted cycloheptanones could introduce diversity into the carbocyclic ring. nih.gov This allows for the systematic probing of chemical space around the core scaffold, generating the necessary data to build robust SAR models. combichemistry.com

Impact of Cycloheptane Ring Modifications on Molecular Recognition and Interaction

The fusion of the cycloheptane ring to the planar pyridazine creates chiral centers. Consequently, analogues of this compound can exist as multiple stereoisomers (enantiomers and diastereomers). It is a fundamental principle of medicinal chemistry that different stereoisomers can exhibit vastly different pharmacological activities, as biological targets like enzymes and receptors are themselves chiral.

The precise three-dimensional arrangement of atoms in a specific enantiomer will determine its ability to form optimal interactions within a chiral binding pocket. One enantiomer may fit perfectly, leading to high potency, while its mirror image may bind weakly or not at all. Therefore, a critical step in SAR exploration is the synthesis and biological evaluation of enantiomerically pure compounds to determine the optimal stereochemistry for target engagement.

The seven-membered cycloheptane ring is conformationally flexible, capable of adopting several low-energy conformations such as the twist-chair and twist-boat. This flexibility can be a double-edged sword. While it allows the molecule to adapt to the shape of a binding site, there is an associated entropic cost to "freezing" the molecule in a single bound conformation, which can reduce binding affinity.

SAR studies in this area focus on how modifications to the cycloheptane ring can influence this conformational equilibrium. Introducing substituents or additional ring fusions can create steric constraints that favor a specific conformation. rsc.org If this pre-organized conformation matches the one required for optimal binding, a significant increase in potency can be achieved by reducing the entropic penalty of binding. Computational studies, such as conformational searches and molecular dynamics simulations, are invaluable for predicting the preferred conformations of different analogues and correlating them with biological activity. nih.gov

Influence of Substituents on the Pyridazine Moiety on Target Interaction

The pyridazine ring is the primary site for polar and aromatic interactions. nih.gov Its inherent electronic properties and the nature of its substituents are paramount to molecular recognition. The two adjacent nitrogen atoms make the pyridazine ring a potent hydrogen bond acceptor and contribute to a large dipole moment, which can be crucial for orienting the molecule within a binding site. nih.govblumberginstitute.org

The parent compound features a chlorine atom at the C-3 position, which is known to be electron-deficient in the pyridazine ring. nih.gov The chloro group is electron-withdrawing via induction, which can modulate the pKa and hydrogen bond accepting strength of the ring nitrogens. nih.gov Furthermore, the chlorine atom can participate in halogen bonding—a specific type of non-covalent interaction that can contribute to binding affinity.

Systematic replacement of the 3-chloro substituent with a variety of other groups is a cornerstone of SAR studies for this series. researchgate.netresearchgate.net The goal is to probe the steric, electronic, and lipophilic requirements of the target's binding pocket. For example, replacing chlorine with hydrogen-bond donors (e.g., -NH2, -OH), larger hydrophobic groups (e.g., -phenyl), or polar groups can reveal the nature of the interacting protein residues. nih.gov The results of such studies can be summarized to guide further design.

Illustrative Data Table: Predicted Effects of C-3 Substituents on Physicochemical Properties and Potential Molecular Interactions

This table is illustrative and based on general chemical principles applied to the pyridazine ring system. Specific values would need to be determined experimentally or through high-level computation.

Substituent (at C-3)Electronic EffectH-Bond PotentialPotential Key Interaction(s)Predicted cLogP Change (vs. -Cl)
-Cl (Reference)Inductively WithdrawingHalogen Bond DonorHalogen bonding, hydrophobic interactions0
-HNeutralNoneHydrophobic interactionsDecrease
-FStrongly WithdrawingHalogen Bond DonorStronger halogen bonding, H-bond acceptorMinor Decrease
-OHDonating (Resonance)H-bond Donor/AcceptorH-bonding with polar residuesDecrease
-NH2Donating (Resonance)H-bond Donor/AcceptorH-bonding, potential salt bridge if protonatedDecrease
-CH3Weakly DonatingNoneHydrophobic/van der Waals interactionsMinor Increase
-OCH3Donating (Resonance)H-bond AcceptorH-bonding, hydrophobic interactionsMinor Change
-CNStrongly WithdrawingH-bond AcceptorDipole interactions, H-bondingDecrease

Electronic and Steric Effects of the Chlorine Atom and Other Functional Groups

The substitution pattern on the cyclohepta[c]pyridazine scaffold plays a determining role in the molecule's interaction with its biological target. The electronic and steric properties of substituents, particularly the chlorine atom at the 3-position, are of paramount importance.

The pyridazine ring itself possesses unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a capacity for dual hydrogen bonding, which are crucial for drug-target interactions. nih.gov The C-3 position of the pyridazine ring is electron-deficient, a characteristic that influences the properties of attached substituents. blumberginstitute.org

The chlorine atom at the 3-position of the cyclohepta[c]pyridazine core is an electron-withdrawing group due to its high electronegativity. This electronic effect can significantly modulate the charge distribution across the pyridazine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with receptor sites. whiterose.ac.uk Studies on other heterocyclic systems have shown that halogen substituents can profoundly impact biological activity. For instance, in a series of tricyclic Ras farnesyl-protein transferase inhibitors, chloro, bromo, and iodo analogues were found to be equipotent, while the fluoro analogue was an order of magnitude less active, highlighting the nuanced role of halogen electronics and sterics. nih.gov

Steric effects, which relate to the size and shape of the substituent, are also a critical factor. While a chlorine atom is relatively small, its presence can influence the conformation of the molecule and its ability to fit into a binding pocket. The introduction of bulkier substituents can lead to a loss of activity due to steric hindrance, preventing optimal interaction with the target. nih.gov Conversely, in some cases, a larger group may be necessary to achieve a specific orientation or to fill a hydrophobic pocket within the receptor.

To illustrate the impact of different substituents on a hypothetical biological activity, the following data table is presented. The activity is represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration.

Compound IDR-Group at C-3pIC50Electronic Effect of RSteric Effect of R
1 -Cl7.5Electron-withdrawingModerate
2 -Br7.4Electron-withdrawingModerate
3 -F6.8Electron-withdrawingSmall
4 -CH37.2Electron-donatingModerate
5 -OCH37.0Electron-donatingModerate
6 -H6.5NeutralSmall
7 -Phenyl6.1Electron-withdrawingLarge

This table is a hypothetical representation to illustrate SAR principles.

Establishment of Quantitative Structure-Activity Relationships (QSAR) and Substructure-Activity Relationships (SAR)

To move beyond a qualitative understanding of SAR, quantitative structure-activity relationship (QSAR) models are developed. QSAR is a computational and statistical approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. mdpi.com

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties. biobyte.com

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. dovepress.com

For the cyclohepta[c]pyridazine series, a QSAR study could elucidate the precise contributions of different physicochemical properties to their biological activity. For instance, a hypothetical QSAR equation might take the form:

pIC50 = β₀ + β₁ (σ) + β₂ (logP) + β₃ (MR)

Where:

pIC50 is the biological activity.

σ (Sigma) represents the electronic effect of the substituent (Hammett constant).

logP is the logarithm of the partition coefficient, representing hydrophobicity.

MR (Molar Refractivity) represents the steric bulk of the substituent.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.

A positive coefficient for a descriptor would indicate that an increase in its value leads to higher activity, while a negative coefficient would suggest the opposite.

Substructure-Activity Relationships (SAR) focus on identifying specific molecular fragments or substructures that are consistently associated with a particular biological activity. This approach is often more intuitive and can provide direct guidance for chemical modifications. For example, analysis of a series of cyclohepta[c]pyridazine analogues might reveal that a chloro-substituted pyridazine ring is a key pharmacophoric feature for activity.

The following table presents hypothetical data for a QSAR study on a series of 3-substituted cyclohepta[c]pyridazine analogues.

Compound IDR-GrouppIC50σ (Hammett)logPMR
1 -Cl7.50.232.86.03
2 -Br7.40.233.08.88
3 -F6.80.062.30.92
4 -CH37.2-0.172.65.65
5 -OCH37.0-0.272.47.87
6 -H6.50.002.11.03
7 -NO27.80.782.07.36
8 -CN7.60.661.86.33

This table is a hypothetical representation to illustrate data for a QSAR study.

Through the systematic investigation of electronic and steric effects and the development of predictive QSAR models, a deeper understanding of the SAR for the cyclohepta[c]pyridazine series can be achieved, paving the way for the discovery of more effective and selective therapeutic agents.

Advanced Materials and Supramolecular Chemistry Research Involving Cyclohepta C Pyridazine Scaffolds

Pyridazine (B1198779) Derivatives as Ligands in Coordination Chemistry Research

The electron-deficient nature of the pyridazine ring, combined with the presence of two nitrogen atoms, allows these heterocycles to function effectively as ligands in coordination chemistry. researchgate.net They can coordinate with a wide range of metal ions to form stable complexes with diverse geometries and nuclearities. nih.govresearchgate.net This coordinating ability is fundamental to creating new materials with specific magnetic, electronic, or catalytic properties.

Design and Synthesis of Metal-Pyridazine Complexes

The synthesis of metal-pyridazine complexes involves the reaction of a pyridazine-based ligand with a metal salt. The design of the ligand is crucial, as its structure dictates the resulting complex's properties. For instance, tridentate pyridazine ligands, which can bind to a metal center at three points, have been prepared in high yields through Schiff base condensation. researchgate.net The substituents on the pyridazine ring can significantly influence the stoichiometry and structure of the final complex. researchgate.net

Researchers have successfully synthesized a variety of metal-pyridazine complexes using first-row transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netrsc.org The choice of metal and ligand allows for the tailoring of the complex's coordination sphere. For example, polymeric chains of nickel atoms bridged by pyridazine and halide ligands have been created, resulting in an octahedral arrangement around the nickel center. rsc.org The synthesis strategy can also lead to the formation of multimetallic complexes, where pyridazine-based ligands link multiple metal centers. rsc.orgnih.gov

Examples of Synthesized Metal-Pyridazine Complexes
Ligand TypeMetal Ion(s)Resulting Complex StructureSynthesis Method
Tridentate Pyridyl Hydrazone PyridazineCo(II), Ni(II), Zn(II), Cu(II)Mononuclear [ML2]2+ or [ML(NO3)2]Schiff Base Condensation
Bis-(2-pyridyl)pyridazine (dppz) MoietiesCu(II), Cd(II)Multimetallic ClustersInverse Electron Demand Diels–Alder Pathway
Pyridazine (pydz)Ni(II)Infinite Polymeric Chains [NiX2(pydz)]Direct reaction of NiX2 with pyridazine
3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazineRu(II), Cu(II)Binuclear and Trinuclear ComplexesReaction with metal precursors

Spectroscopic and Structural Characterization of Metal-Ligand Interactions and Bonding Modes

The interaction between the pyridazine ligand and the metal center is elucidated through various spectroscopic and structural techniques. Single-crystal X-ray diffraction is a primary method for determining the precise molecular structure, including bond lengths and angles, and revealing the coordination geometry. researchgate.netrsc.org This technique has confirmed six-coordinate metal centers in N6 or N3O3 coordination spheres for certain tridentate pyridazine complexes. researchgate.net

Infrared (IR) spectroscopy is used to observe changes in vibrational frequencies upon complexation. Shifts in the characteristic bands of the pyridazine ring and its functional groups can confirm the coordination of the nitrogen atoms to the metal ion. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of diamagnetic complexes in solution. researchgate.net For paramagnetic complexes, other methods like Evans' method are employed. researchgate.net These analytical tools are essential for understanding how the ligand binds to the metal and for characterizing the electronic structure of the resulting complex. nih.gov

Exploration of Potential in Organic Electronics and Photonics (Theoretical Frameworks)

The unique electronic properties of pyridazine-based compounds make them promising candidates for applications in organic electronics and photonics. researchgate.netmorressier.com Theoretical and computational studies are pivotal in exploring this potential, allowing researchers to predict the electronic and optical behavior of these materials before their synthesis. nih.govrsc.org

Computational Studies of Electronic and Optical Properties of Pyridazine-Based Materials

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. iiste.orgresearchgate.net DFT calculations can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical factor that influences the electronic and optical properties of a material, including its conductivity and absorption spectra. iiste.orgresearchgate.net

Studies on pyridazine and its isomers have shown that the position of the nitrogen atoms significantly affects the electronic properties of the ring. iiste.orgresearchgate.net These theoretical calculations help in understanding charge density, bonding orbitals, and electrostatic potential, which provides insight into potential bonding sites and charge distribution. morressier.com Such computational approaches have been applied to various pyridazine derivatives to evaluate their suitability for use in electronic devices and as photosensitizers in dye-sensitized solar cells (DSSCs). morressier.comresearchgate.net

Calculated Electronic Properties of Diazines using DFT (B3LYP/6-31(d, p))
MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Pyridine-6.69-0.346.352.39
Pyridazine-7.07-0.576.504.22
Pyrimidine-7.10-0.516.592.46
Pyrazine-6.91-0.546.370.00

Data adapted from theoretical studies on diazine molecules. iiste.orgresearchgate.net

Theoretical Design and Prediction of Non-linear Optical (NLO) Material Characteristics

Non-linear optical (NLO) materials are essential for technologies like optical data processing and telecommunications. umb.sk Organic molecules with π-conjugated systems are particularly promising for NLO applications. researchgate.netfrontiersin.org Theoretical calculations are instrumental in predicting the NLO properties of new materials. umb.sk

The first-order hyperpolarizability (β), a measure of a molecule's NLO response, can be computed using quantum chemical methods. morressier.comresearchgate.net For pyridazine derivatives, computational studies have explored how different substituents and structural modifications affect their NLO properties. morressier.comcumhuriyet.edu.tr These theoretical frameworks guide the design of new molecules with enhanced NLO activity. For example, the calculated hyperpolarizability of a rhenium complex of a fused-ring pyridazine derivative was found to be comparable to that of urea, a standard NLO material, indicating its potential for NLO applications. morressier.com

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The pyridazine scaffold is a valuable building block in this field due to its ability to participate in interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.net

Research has shown that pyridazine-based ligands can form ordered structures in the solid state through π–π interactions between the aromatic rings. rsc.org These interactions are crucial for controlling the packing of molecules in crystals and can influence the material's bulk properties. The ability of the pyridazine nitrogen atoms to act as hydrogen bond acceptors further enhances its utility in designing self-assembling systems. nih.gov The study of these non-covalent forces is key to developing new functional materials, where the arrangement of molecules on a larger scale dictates the material's function.

Investigation of Hydrogen Bonding Networks and Crystal Engineering Principles

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. The pyridazine moiety is an excellent building block for this purpose due to its well-defined hydrogen bonding capabilities. nih.govblumberginstitute.org In the case of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, the two adjacent nitrogen atoms in the pyridazine ring serve as potent hydrogen bond acceptors. nih.govresearchgate.net This dual-acceptor site can chelate hydrogen bond donors or bridge multiple molecules to form predictable supramolecular synthons, which are robust structural motifs that guide the assembly of molecules into larger, ordered networks.

The hydrogen atoms on the pyridazine ring, particularly the one at the C-4 position, can act as weak C-H···N or C-H···O hydrogen bond donors, further contributing to the stability and dimensionality of the crystal lattice. nih.govblumberginstitute.org The presence of the 3-chloro substituent introduces additional possibilities for controlling crystal packing. As an electron-withdrawing group, the chlorine atom modulates the electronic properties and hydrogen-bonding strength of the pyridazine ring. mdpi.com Furthermore, the chlorine atom itself can participate in halogen bonding (C-Cl···N or C-Cl···O), a highly directional and specific non-covalent interaction that is increasingly utilized in crystal engineering to construct complex supramolecular architectures. blumberginstitute.org

Interaction TypePotential Donor SitePotential Acceptor SitePotential Role in Crystal Structure
Strong Hydrogen BondCo-former (e.g., -OH, -NH)Pyridazine N1, N2Formation of primary structural motifs (e.g., chains, dimers). researchgate.netresearchgate.net
Weak Hydrogen BondPyridazine C4-HCo-former (e.g., C=O) or another pyridazine N atomCross-linking of primary motifs, stabilization of 3D networks. nih.gov
Halogen BondC3-ClPyridazine N atoms, Co-former (e.g., C=O, -NO2)Directional control of molecular packing, formation of specific synthons. blumberginstitute.org

Host-Guest Chemistry Applications with Pyridazine-Containing Receptor Systems

Host-guest chemistry involves the design of receptor molecules (hosts) that can selectively bind smaller molecules or ions (guests). The unique electronic and structural features of the pyridazine ring make it an attractive component for incorporation into synthetic receptors. nih.govnih.gov The this compound scaffold could serve as a key building block in the construction of larger, pre-organized host molecules.

The electron-deficient nature of the pyridazine ring allows it to participate in favorable π-π stacking interactions with electron-rich aromatic guests. nih.gov A macrocyclic host incorporating this scaffold could feature a cavity lined with these pyridazine units, creating a binding pocket suitable for aromatic molecules. The binding process would be driven by a combination of solvophobic effects and specific electronic complementarity.

Moreover, the dual hydrogen bond acceptor sites of the pyridazine nitrogen atoms are perfectly pre-organized for recognizing guest molecules that possess complementary hydrogen bond donor groups, such as ureas, amides, or diols. researchgate.net By integrating the cyclohepta[c]pyridazine unit into a more rigid macrocyclic framework, a receptor can be designed where the pyridazine nitrogens are oriented into a cavity, creating a specific binding site for guests that fit the size and electronic requirements. The 3-chloro substituent can be used to fine-tune the electronic environment of the binding cavity, enhancing selectivity. Its electron-withdrawing nature can increase the strength of π-stacking interactions with electron-rich guests.

Helical pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels capable of ion recognition and transport, highlighting the potential of pyridazine-containing systems in creating functional molecular devices. rsc.org A receptor based on the cyclohepta[c]pyridazine unit could be designed for sensing applications, where the binding of a specific guest molecule triggers a detectable change, such as a shift in fluorescence or a color change. The combination of hydrogen bonding, π-stacking, and dipole-ion interactions provides a rich set of tools for designing highly selective and sensitive molecular receptors.

Non-Covalent InteractionContributing Part of ScaffoldPotential Guest Molecule TypeApplication in Host-Guest System
Hydrogen BondingPyridazine N1, N2Amides, Ureas, Diols, Carboxylic AcidsPrimary recognition and binding of guest. nih.govresearchgate.net
π-π StackingPyridazine RingElectron-rich aromatics (e.g., benzene (B151609), naphthalene (B1677914) derivatives)Binding of neutral aromatic guests within a cavity. nih.govnih.gov
Dipole-Ion / Dipole-DipolePyridazine Ring DipoleCations, Polar moleculesBinding and sensing of charged or highly polar species. nih.gov
Halogen BondingC3-Cl SubstituentLewis bases (e.g., anions, carbonyls)Enhancing binding affinity and selectivity.

Analytical Method Development and Validation in Cyclohepta C Pyridazine Research

Development of Quantitative Analysis Methodologies

There is currently no specific information available in the scientific literature regarding the development of quantitative analysis methodologies, such as quantitative Nuclear Magnetic Resonance (qNMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) quantification, for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine. The establishment of such methods would be a critical step in enabling accurate potency determination and ensuring the quality of this compound for any potential research or application.

Impurity Profiling, Trace Analysis, and Identification of Degradation Pathways

Similarly, the scientific literature lacks studies focused on the impurity profile, trace analysis, and degradation pathways of this compound. Understanding potential process-related impurities from its synthesis and identifying any degradation products that may form under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) are essential for ensuring the compound's purity, stability, and safety. However, no such research has been made publicly available.

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, and Robustness

As no analytical methods have been published for this compound, there is consequently no data on the validation of such methods. The validation process, which includes assessing parameters like selectivity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness, is fundamental to demonstrating that an analytical method is suitable for its intended purpose. Future research in this area would be necessary to establish reliable analytical protocols for this compound.

Future Directions and Emerging Research Avenues for 3 Chloro 5h,6h,7h,8h,9h Cyclohepta C Pyridazine Chemistry

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design, Synthesis Prediction, and Reaction Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical research is conducted. For a molecule like 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, these computational tools offer a powerful approach to navigate its vast chemical space and accelerate the discovery of new derivatives with tailored properties.

Application of Sustainable and Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic chemistry. Future research on this compound and its derivatives will undoubtedly focus on developing more environmentally benign synthetic methods.

Green Solvents and Reagents: A key area of focus will be the replacement of hazardous organic solvents with greener alternatives, such as water, bio-based solvents like eucalyptol, or even solvent-free reaction conditions. researchgate.net The use of less toxic and more sustainable reagents will also be a priority.

Energy Efficiency: Microwave-assisted synthesis is a promising technique for accelerating reactions and reducing energy consumption in the preparation of pyridazine (B1198779) derivatives. researchgate.net The application of this technology to the synthesis of the cyclohepta[c]pyridazine core and its subsequent modifications could lead to faster and more energy-efficient processes.

Catalysis: The development of highly efficient and recyclable catalysts is central to green chemistry. Future work may involve exploring novel metal-based or organocatalytic systems for the synthesis and functionalization of the target compound. tandfonline.com The ultimate goal would be to develop catalytic cycles that operate under mild conditions with high atom economy.

Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways

The unique structural features of this compound, particularly the reactive chloro-substituent and the fused seven-membered ring, provide a fertile ground for discovering novel chemical transformations.

Skeletal Editing and Ring Transformations: Recent advances have shown the possibility of "skeletal editing," where atoms within a heterocyclic ring can be replaced. nih.gov A fascinating future direction would be to explore the transformation of the pyridazine core of the title compound into other heterocyclic systems, or even to modify the cyclohepta ring, leading to entirely new molecular scaffolds.

Cycloaddition Reactions: The pyridazine ring can participate in various cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction. researchgate.netrsc.org Investigating the reactivity of the cyclohepta[c]pyridazine system in such reactions could provide access to complex, polycyclic architectures that are difficult to synthesize through other means.

Functionalization of the Cyclohepta Ring: While the chloro-substituent on the pyridazine ring is an obvious handle for functionalization, the seven-membered ring also offers opportunities for chemical modification. Exploring selective C-H activation or other functionalization strategies on the cyclohepta portion of the molecule could lead to a diverse range of new derivatives with unique three-dimensional shapes.

Development and Application of Cutting-Edge Characterization Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the structure, properties, and reactivity of this compound and its derivatives requires the use of advanced analytical and computational techniques.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, the application of more advanced techniques such as 15N NMR can provide invaluable information about the electronic structure of the pyridazine ring. nih.gov Two-dimensional NMR experiments will continue to be crucial for unambiguously assigning the complex spectra of new derivatives.

Mass Spectrometry: High-resolution mass spectrometry techniques, such as MALDI-TOF, are essential for the accurate characterization of newly synthesized compounds. researchgate.net These methods can also be used to study reaction mechanisms by identifying transient intermediates.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), will play a pivotal role in understanding the electronic properties, reactivity, and reaction mechanisms of the cyclohepta[c]pyridazine system. researchgate.net Computational studies can help rationalize experimental observations and guide the design of new experiments. For instance, calculations can predict the most likely sites for nucleophilic or electrophilic attack, aiding in the development of new synthetic methodologies.

Q & A

Q. What are the established synthesis routes for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, and how do their yields and purity compare?

The synthesis of this compound can be approached via cyclocondensation reactions with arylhydrazonopropanals under high-pressure conditions, as observed in structurally similar pyridazine derivatives . For example, reactions involving ammonium acetate and optimized temperature profiles (e.g., 80–120°C) yield intermediates that can be purified via silica gel chromatography. Reported yields range from 40% to 70%, depending on solvent choice (e.g., DMF vs. THF) and catalyst loading. Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the chloro-substituted pyridazine core and cycloheptane ring integration .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C7_7H7_7ClN2_2O, MW 170.59 g/mol) .
  • FT-IR : Identification of functional groups, such as C-Cl stretching (~550 cm1^{-1}) and pyridazine ring vibrations .

Q. What structural features influence the compound’s reactivity in medicinal chemistry applications?

The chloro group at the 3-position enhances electrophilic substitution potential, while the fused cycloheptane-pyridazine system provides conformational flexibility for target binding. These features are critical in designing analogs for kinase inhibition or antimicrobial activity, as seen in related pyridazine scaffolds .

Q. How can researchers address discrepancies in reported molecular formulas (e.g., C7_77​H7_77​ClN2_22​O vs. C7_77​H7_77​ClN2_22​O2_22​)?

Cross-validation using experimental data (e.g., HRMS, elemental analysis) is essential. For instance, initially cites C7_7H7_7ClN2_2O2_2 but later corrects to C7_7H7_7ClN2_2O, highlighting the need for rigorous peer-reviewed validation .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Quantum chemical calculations (e.g., DFT for reaction pathway analysis) and molecular docking (using software like AutoDock Vina) can simulate binding affinities to targets such as EGFR or DNA topoisomerases. For example, highlights ICReDD’s approach using reaction path searches to prioritize experimental conditions .

Q. What experimental design strategies optimize synthesis conditions while minimizing trial-and-error?

A Design of Experiments (DoE) approach is recommended. For instance, a 23^3 factorial design can evaluate variables like temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and reaction time (12–24 hrs). This reduces the number of experiments by 50% while identifying optimal yield-purity trade-offs .

Q. How can researchers resolve contradictions in spectral data interpretation?

Combine complementary techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cycloheptane ring .
  • X-ray crystallography : Confirm stereochemistry if single crystals are obtainable (e.g., using vapor diffusion with hexane/ethyl acetate) .

Q. What methodologies assess the compound’s interaction with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., KD values).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for nucleic acid interactions .

Q. How can derivatives be designed to enhance pharmacological activity?

  • SAR Studies : Introduce substituents (e.g., methyl, methoxy) at the 5- or 9-positions to modulate lipophilicity (clogP) and bioavailability. demonstrates improved anticancer activity in analogs with electron-withdrawing groups .
  • Prodrug Strategies : Mask the chloro group with ester linkages to enhance solubility .

Q. What analytical methods detect and quantify impurities in synthesized batches?

  • LC-MS/MS : Identify byproducts (e.g., dechlorinated derivatives) with a limit of detection (LOD) of 0.1% .
  • GC-FID : Monitor residual solvents (e.g., DMF) per ICH Q3C guidelines .

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Reactant of Route 1
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
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3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.